molecular formula C15H20N2O2 B13058623 Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate

Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate

Cat. No.: B13058623
M. Wt: 260.33 g/mol
InChI Key: XWMQSGCQIQOYOK-JVWICGRDSA-N
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Description

Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate: is a chemical compound with the molecular formula C15H20N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: The major product would be a benzyl alcohol or benzaldehyde, depending on the extent of oxidation.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would be benzyl-substituted derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure, which can fit into enzyme active sites.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers with spirocyclic units.

Mechanism of Action

The mechanism by which Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its spirocyclic core and benzyl group. These interactions can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Uniqueness: Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate is unique due to its specific stereochemistry and spirocyclic structure. This gives it distinct physical and chemical properties compared to other similar compounds, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl N-[(7R)-7-aminospiro[3.3]heptan-2-yl]carbamate

InChI

InChI=1S/C15H20N2O2/c16-13-6-7-15(13)8-12(9-15)17-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,17,18)/t12?,13-,15?/m1/s1

InChI Key

XWMQSGCQIQOYOK-JVWICGRDSA-N

Isomeric SMILES

C1CC2([C@@H]1N)CC(C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2(C1N)CC(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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